4-(Phenylamino)-2-thioxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
4-(Phenylamino)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that features a phenylamino group, a thioxo group, and a dihydropyridine ring
Mechanism of Action
Target of Action
It’s known that similar compounds possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Mode of Action
It’s suggested that the compound might interact with its targets through nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety .
Biochemical Pathways
Given the diverse biological activities of similar compounds, it’s likely that multiple pathways are affected .
Result of Action
Similar compounds are predicted to exhibit activity as apoptosis agonists .
Biochemical Analysis
Biochemical Properties
4-Anilino-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to bind to specific enzymes, potentially inhibiting or activating their catalytic functions. For example, it may interact with enzymes involved in metabolic pathways, altering their activity and affecting the overall metabolic flux .
Cellular Effects
The effects of 4-anilino-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the expression of genes involved in critical cellular processes, leading to changes in cell behavior and function .
Molecular Mechanism
At the molecular level, 4-anilino-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites, altering their conformation and activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-anilino-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of 4-anilino-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
4-Anilino-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and affecting the levels of metabolites. The compound’s impact on metabolic flux can lead to changes in the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of 4-anilino-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile within cells and tissues are crucial for its activity. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s efficacy and toxicity .
Subcellular Localization
4-Anilino-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylamino)-2-thioxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of phenylamine with a suitable precursor that contains the dihydropyridine and thioxo functionalities. One common method involves the condensation of phenylamine with a cyanoacetyl derivative under basic conditions, followed by cyclization and thiolation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.
Chemical Reactions Analysis
Types of Reactions
4-(Phenylamino)-2-thioxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Halogenated or nitrated derivatives of the phenylamino group.
Scientific Research Applications
4-(Phenylamino)-2-thioxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
4-Phenylamino-benzoic acid: Similar in structure but lacks the thioxo and dihydropyridine functionalities.
Phenylamino-thiazole derivatives: Share the phenylamino group but have a thiazole ring instead of a dihydropyridine ring.
Uniqueness
4-(Phenylamino)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is unique due to the combination of its phenylamino, thioxo, and dihydropyridine functionalities. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-anilino-2-sulfanylidene-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S/c13-8-10-11(6-7-14-12(10)16)15-9-4-2-1-3-5-9/h1-7H,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWRXDXEEBEYSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=S)NC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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